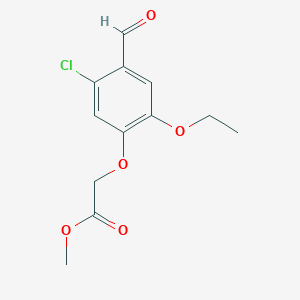

ethyl 4-(3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

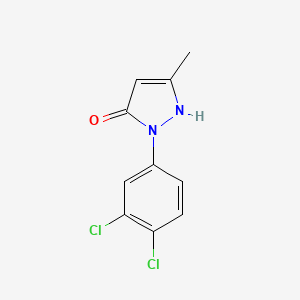

Ethyl 4-(3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)benzoate is a chemical compound . It has been mentioned in the context of the synthesis of novel thiazolyl-pyrazole derivatives, which are reported to possess many biological activities .

Synthesis Analysis

The compound can be obtained from the reaction of ethyl 3-oxo-2-(2-arylhydrazono)butanoates with thiosemicarbazide . This reaction could lead to a variety of thiazolyl-pyrazole derivatives .Molecular Structure Analysis

The molecular structure of this compound can be determined by techniques such as FTIR, proton NMR, 13C NMR, and UV–Visible .Chemical Reactions Analysis

The compound can be transformed into a variety of thiazolyl-pyrazole derivatives via their reaction with a diversity of hydrazonoyl chlorides as well as bromoacetyl derivatives .Applications De Recherche Scientifique

Anticancer Properties

Ethyl 4-(3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)benzoate and its derivatives exhibit promising anticancer potential. Researchers have synthesized thiazolyl-pyrazole derivatives from this compound, which demonstrated cytotoxicity against human liver carcinoma cells (HepG-2) comparable to the standard drug Doxorubicin . These compounds could be valuable candidates for further development as anticancer agents.

Hypoglycemic Activity

Computer-aided design led to the discovery of new compounds with hypoglycemic activity, including derivatives of ethyl 4-(3-methyl-5-oxo-2-pyrazolin-1-yl)benzoate. These compounds may hold promise for managing blood glucose levels .

Biological Activities

Thiazole derivatives, including those derived from ethyl 4-(3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)benzoate, exhibit a wide range of biological activities. These include antitumor, antitubercular, antimalarial, antiviral, analgesic, antibacterial, anti-inflammatory, and antidiabetic effects .

Neurotoxic Potential Investigation

A novel pyrazoline derivative derived from this compound was studied for its neurotoxic effects. The compound showed activity on acetylcholinesterase (AchE) and malondialdehyde (MDA) levels in the brain, along with behavioral parameters. This research sheds light on potential neurological implications .

Drug Design and Target Affinities

Computational studies revealed that certain thiazolyl-pyrazole derivatives from ethyl 4-(3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)benzoate exhibited promising binding affinities against the active site of the epidermal growth factor receptor kinase (EGFR). These findings suggest their potential as targeted drug candidates .

Heterocyclic Moieties

The pyrazole nucleus, including ethyl 4-(3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)benzoate, remains an exciting area of research. Its derivatives have applications in various fields, including pharmaceuticals, fluorescent substances, and agrochemicals .

Propriétés

IUPAC Name |

ethyl 4-(5-methyl-3-oxo-1H-pyrazol-2-yl)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3/c1-3-18-13(17)10-4-6-11(7-5-10)15-12(16)8-9(2)14-15/h4-8,14H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNTWBJOFXQYMLM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)N2C(=O)C=C(N2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60387905 |

Source

|

| Record name | SBB023395 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60387905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 4-(3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)benzoate | |

CAS RN |

4445-81-2 |

Source

|

| Record name | SBB023395 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60387905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Diethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3,5-dicarboxylate](/img/structure/B7762375.png)

![Ethyl 2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B7762377.png)

![1-[4-(Difluoromethyl)-6-(1,3-dimethyl-1h-pyrazol-4-yl)pyrimidin-2-yl]pyrrolidine-2-carboxylic acid](/img/structure/B7762429.png)

![4-[2-(4-Formyl-2-methoxyphenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B7762457.png)